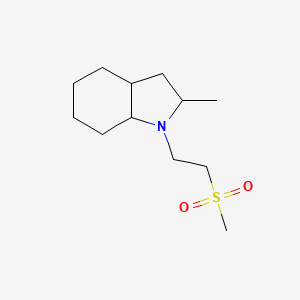![molecular formula C16H24N2O B7586338 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one, also known as 4-MePPP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been used as a research chemical and has been found to have potential applications in scientific research.
科学研究应用
1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one has been used as a research chemical in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of the central nervous system. It has been used to investigate the role of dopamine in reward and addiction, as well as to study the effects of psychoactive substances on behavior and cognition.
作用机制
The mechanism of action of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This can lead to increased feelings of pleasure and reward, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been reported to have stimulant-like effects, similar to other psychoactive substances such as amphetamines. It has also been reported to have mild hallucinogenic effects, although these are less pronounced than those of other hallucinogens such as LSD or psilocybin.
实验室实验的优点和局限性
One advantage of using 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one in lab experiments is its relatively low toxicity compared to other psychoactive substances. This makes it a safer option for researchers to work with. However, its psychoactive effects may also pose a limitation, as they can complicate the interpretation of study results. Additionally, the legality of this compound may vary by jurisdiction, which could limit its availability for research purposes.
未来方向
There are several potential future directions for research involving 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one. One area of interest is its potential as a tool for investigating the role of dopamine in reward and addiction. It may also be useful in studying the effects of psychoactive substances on behavior and cognition, particularly in comparison to other substances with similar effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
In conclusion, this compound, or this compound, is a psychoactive substance with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its properties and potential applications, this compound shows promise as a tool for investigating the central nervous system and the effects of psychoactive substances on behavior and cognition.
合成方法
The synthesis of 1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one involves the reaction of 3-methylphenethylamine with propionyl chloride in the presence of a base. The resulting product is then reacted with piperazine to form this compound. The purity of the synthesized compound can be verified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
1-[4-[1-(3-methylphenyl)ethyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-16(19)18-10-8-17(9-11-18)14(3)15-7-5-6-13(2)12-15/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMPJQLTPWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(C)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)



![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
